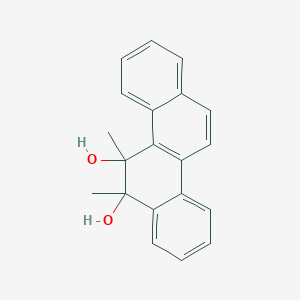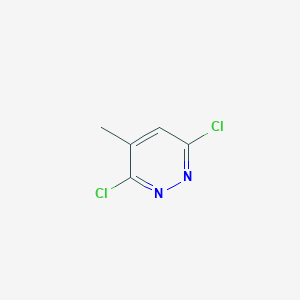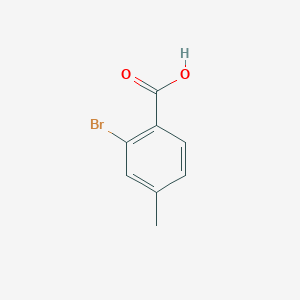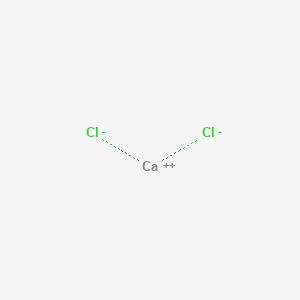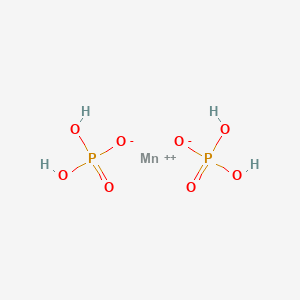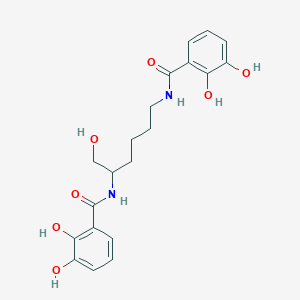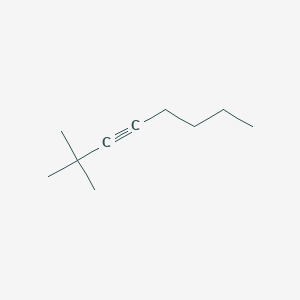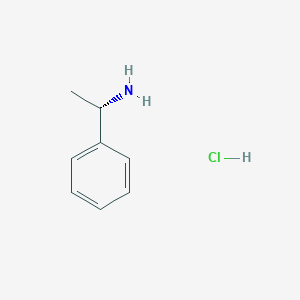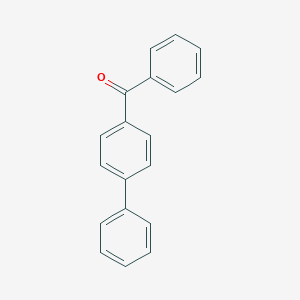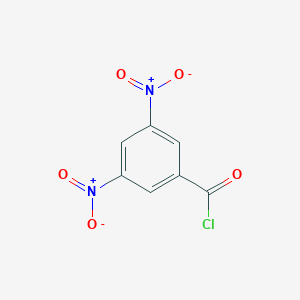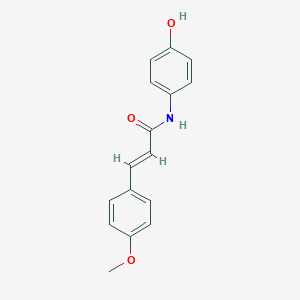
1,2,5,6-Tetrachloronaphthalene
説明
1,2,5,6-Tetrachloronaphthalene belongs to the class of organic compounds known as chloronaphthalenes . It is a type of polychlorinated naphthalene (PCN), which are products obtained upon treatment of naphthalene with chlorine .
Molecular Structure Analysis
1,2,5,6-Tetrachloronaphthalene has a molecular formula of C10H4Cl4 . It contains a total of 19 bonds; 15 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .Physical And Chemical Properties Analysis
1,2,5,6-Tetrachloronaphthalene has an average mass of 265.951 Da and a mono-isotopic mass of 263.906708 Da . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Environmental Analysis
1,2,5,6-Tetrachloronaphthalene is used in environmental analysis . It’s a type of Polychlorinated naphthalenes (PCNs), which are a group of 75 chlorinated naphthalenes that are structurally similar to PCBs . PCNs are included in Annex A and Annex C of the Stockholm Convention due to their POP properties .
Degradation Studies
The compound is used in degradation studies . The degradation of 1,2,3,4-tetrachloronaphthalene (CN-27) featuring a one-side fully-chlorinated aromatic ring, was evaluated over three of the prepared rod-like Fe–Al composite oxides . The major hydrodechlorination pathway was judged to be CN-27 / CN-14 / CN-4 / CN-2 .
Reverse Chlorination Reaction Studies
1,2,5,6-Tetrachloronaphthalene is used in reverse chlorination reaction studies . The detected 1,2,3,4,6-pentachloronaphthalene (CN-50) and 1,2,4,6/7-tetrachloronaphthalenes (CN-33/34) suggested the reverse chlorination reaction also happened while the hydrodechlorination reaction was occurring .
Analytical Standards
This compound is used as an analytical standard . It’s available as a solution in cyclohexane for use in various analytical applications .
Research on Chlorine Substitution Position
The compound is used in research on chlorine substitution position . The structural differences between one-side and two-side fully-chlorinated aromatic rings would have a pronounced impact on the reactivity of the chlorine substitution position .
Persistent Organic Pollutants (POPs) Studies
1,2,5,6-Tetrachloronaphthalene is used in studies of Persistent Organic Pollutants (POPs) . PCNs, as a new type of POPs, were placed in Annexes A and C of the Stockholm Convention at a Conference of the Parties on POPs in 2015 .
Safety and Hazards
According to the NIOSH Pocket Guide to Chemical Hazards, tetrachloronaphthalene, which includes 1,2,5,6-Tetrachloronaphthalene, can cause acne-form dermatitis, headache, lassitude (weakness, exhaustion), anorexia, dizziness, jaundice, and liver injury. It can affect the liver, skin, and central nervous system .
作用機序
Mode of Action
The degradation of 1,2,5,6-Tetrachloronaphthalene was evaluated over three of the prepared rod-like Fe–Al composite oxides . The results showed that their reactive activities were in the order of FeAl-5 > FeAl-10 > FeAl-1 . The generation of trichloronaphthalenes, dichloronaphthalenes, and monochloronaphthalenes suggested the occurrence of successive hydrodechlorination reactions .
Biochemical Pathways
The major hydrodechlorination pathway was judged to be CN-27 / CN-14 / CN-4 / CN-2 . Additionally, the detected 1,2,3,4,6-pentachloronaphthalene (CN-50) and 1,2,4,6/7-tetrachloronaphthalenes (CN-33/34) suggested the reverse chlorination reaction also happened while the hydrodechlorination reaction was occurring .
Pharmacokinetics
It is known that the compound has a molecular weight of 265951 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 1,2,5,6-Tetrachloronaphthalene is the degradation of the compound into various chloronaphthalenes through hydrodechlorination reactions . This process can lead to the formation of different chloronaphthalene congeners, depending on the environmental conditions and the presence of other substances .
Action Environment
The action of 1,2,5,6-Tetrachloronaphthalene is influenced by environmental factors. For example, the degradation of the compound was evaluated over three types of Fe–Al composite oxides, and the results showed that their reactive activities varied depending on their different pore structural properties and reactive sites . Furthermore, the presence of other substances can influence the hydrodechlorination and reverse chlorination reactions .
特性
IUPAC Name |
1,2,5,6-tetrachloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4/c11-7-3-1-5-6(10(7)14)2-4-8(12)9(5)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUUGNBIWHBXBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218136 | |
| Record name | 1,2,5,6-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,5,6-Tetrachloronaphthalene | |
CAS RN |
67922-22-9 | |
| Record name | Naphthalene, 1,2,5,6-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067922229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,5,6-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




